molecular formula C10H15N3OS B2975737 N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1016703-98-2

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2975737
CAS No.: 1016703-98-2
M. Wt: 225.31
InChI Key: AIXICKICWBJJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a chemical compound characterized by its thiazole and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is often carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has indicated its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is similar to other thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)piperidine-4-carboxamide and N-(3-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide. These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXICKICWBJJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.